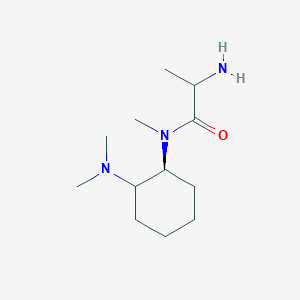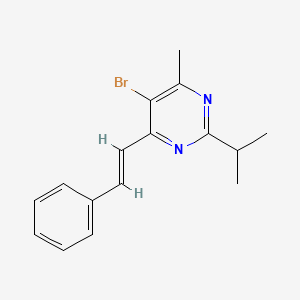
(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 2nd position, a methyl group at the 4th position, and a styryl group at the 6th position, all attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine typically involves multi-step organic reactions. One common method includes the bromination of 2-isopropyl-4-methyl-6-styrylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropyl group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The styryl group can be hydrogenated to an ethyl group using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of 5-azido-2-isopropyl-4-methyl-6-styrylpyrimidine.
Oxidation: Formation of 2-hydroxy-4-methyl-6-styrylpyrimidine.
Reduction: Formation of 2-isopropyl-4-methyl-6-ethylpyrimidine.
Aplicaciones Científicas De Investigación
(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine involves its interaction with specific molecular targets. The bromine atom and the styryl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
5-Bromo-2-isopropyl-4-methylpyrimidine: Lacks the styryl group, resulting in different chemical properties.
2-Isopropyl-4-methyl-6-styrylpyrimidine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Bromo-4-methyl-6-styrylpyrimidine: Lacks the isopropyl group, altering its steric and electronic properties.
Uniqueness: (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of both the bromine atom and the styryl group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H17BrN2 |
|---|---|
Peso molecular |
317.22 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C16H17BrN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9+ |
Clave InChI |
HMUDKNXHYXQGBP-MDZDMXLPSA-N |
SMILES isomérico |
CC1=C(C(=NC(=N1)C(C)C)/C=C/C2=CC=CC=C2)Br |
SMILES canónico |
CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


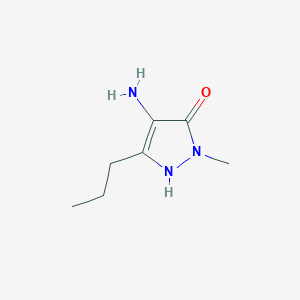
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
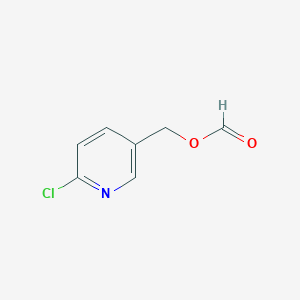
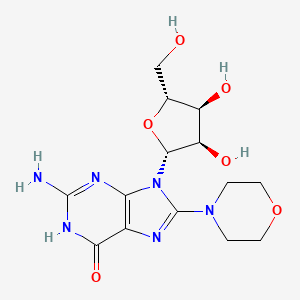
![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)

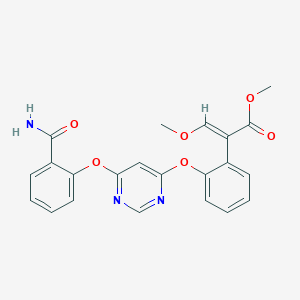
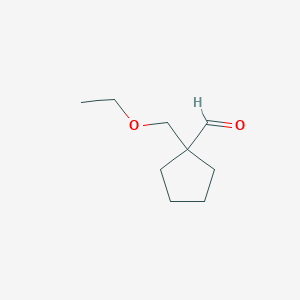
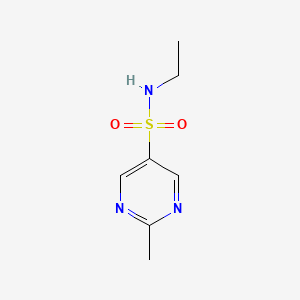
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)
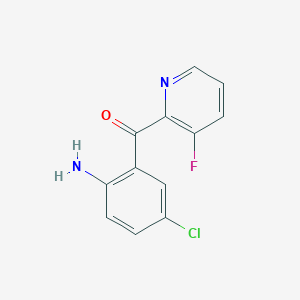

![6-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B13084229.png)
